molecular formula C15H17F3N2O5 B10977889 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10977889
M. Wt: 362.30 g/mol
InChI Key: OGCLADBQMAAQNP-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with hydroxy, methyl, and trifluoromethyl groups, along with a methanone group attached to a trimethoxyphenyl ring. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

The trimethoxyphenyl methanone moiety is often synthesized separately through Friedel-Crafts acylation of trimethoxybenzene with an acyl chloride. The final step involves coupling the pyrazole and trimethoxyphenyl methanone intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 in an appropriate solvent like dichloromethane.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on enzymes, receptors, and other biomolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its efficacy and safety as a potential drug candidate for treating various diseases. Its ability to modulate biological pathways could lead to the development of new treatments for conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the trimethoxyphenyl moiety contributes to its potential interactions with biological targets. This combination makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C15H17F3N2O5

Molecular Weight

362.30 g/mol

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H17F3N2O5/c1-8-7-14(22,15(16,17)18)20(19-8)13(21)9-5-10(23-2)12(25-4)11(6-9)24-3/h5-6,22H,7H2,1-4H3

InChI Key

OGCLADBQMAAQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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